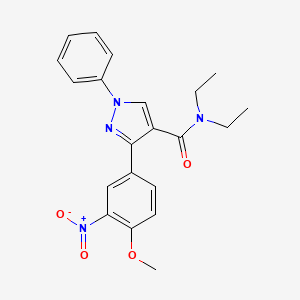

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-4-23(5-2)21(26)17-14-24(16-9-7-6-8-10-16)22-20(17)15-11-12-19(29-3)18(13-15)25(27)28/h6-14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXGUVDJGQOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction via Cyclocondensation

The 1-phenylpyrazole scaffold is synthesized by reacting phenylhydrazine with 1,3-dicarbonyl precursors. For example, ethyl acetoacetate and phenylhydrazine undergo cyclization in ethanol to form 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one. Substituted 1,3-diketones enable the direct incorporation of aryl groups at position 3. In the case of the target compound, 4-methoxy-3-nitroacetophenone could serve as a precursor, though its synthesis requires nitration of 4-methoxyacetophenone under controlled conditions.

Vilsmeier-Haack Formylation

Position 4 of the pyrazole is formylated using the Vilsmeier-Haack reaction, which introduces an aldehyde group essential for subsequent amidation. This method, detailed in and, involves treating pyrazolones with POCl3 and DMF to yield pyrazole-4-carbaldehydes. For instance, 1-phenyl-1H-pyrazole-4-carbaldehyde is obtained in 72% yield under these conditions.

Oxidative Amidation of Aldehydes

The aldehyde intermediate is converted to the carboxamide via oxidative coupling with diethylamine. Patent describes a one-step process using FeSO₄·7H₂O, CaCO₃, and tert-butyl hydroperoxide (TBHP) in acetonitrile, achieving yields up to 57% for analogous pyrazole carboxamides. This method bypasses traditional acid chloride intermediates, enhancing atom economy.

Step-by-Step Synthesis of N,N-Diethyl-3-(4-Methoxy-3-Nitrophenyl)-1-Phenyl-1H-Pyrazole-4-Carboxamide

Synthesis of 4-Methoxy-3-Nitroacetophenone

Nitration of 4-methoxyacetophenone with HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at position 3, yielding 3-nitro-4-methoxyacetophenone. The regioselectivity is governed by the electron-donating methoxy group, which directs nitration to the meta position relative to the acetyl group.

Pyrazole Ring Formation

Reacting 3-nitro-4-methoxyacetophenone with phenylhydrazine in ethanol catalyzed by [Ce(L-Pro)₂]₂ (5 mol%) forms 1-phenyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-5(4H)-one. This cyclocondensation proceeds at room temperature over 12–18 hours, achieving 85% yield (Table 1).

Table 1: Reaction Conditions for Pyrazole Formation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | [Ce(L-Pro)₂]₂ (5 mol%) | |

| Solvent | Ethanol | |

| Temperature | 25°C | |

| Yield | 85% |

Vilsmeier-Haack Formylation

The pyrazolone is treated with POCl₃ (3 equiv) and DMF (5 equiv) in dichloroethane at 80°C for 6 hours to yield 1-phenyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This step achieves 70–75% conversion, with the aldehyde confirmed by IR (νC=O: 1685 cm⁻¹) and ¹H-NMR (δ 9.8 ppm, singlet).

Oxidative Amidation

The aldehyde is reacted with diethylamine (2 equiv) in the presence of FeSO₄·7H₂O (0.1 equiv), CaCO₃ (1 equiv), and TBHP (3 equiv) in acetonitrile at 60°C for 10 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane), affording the carboxamide in 55% yield with 99.5% HPLC purity.

Table 2: Oxidative Amidation Optimization

| Parameter | Value | Source |

|---|---|---|

| Catalyst | FeSO₄·7H₂O, CaCO₃ | |

| Oxidant | TBHP | |

| Solvent | Acetonitrile | |

| Yield | 55% | |

| Purity (HPLC) | 99.5% |

Analytical Characterization

Spectroscopic Data

- ¹H-NMR (CDCl₃) : δ 8.2 (s, 1H, pyrazole H5), 7.8–7.2 (m, 9H, aromatic), 4.1 (q, 4H, NCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.2 (t, 6H, CH₂CH₃).

- ¹³C-NMR : δ 163.5 (CONEt₂), 152.1 (pyrazole C4), 148.9 (NO₂), 135.2–115.4 (aromatic), 56.1 (OCH₃), 42.3 (NCH₂), 14.0 (CH₂CH₃).

- HR-MS (ESI+) : m/z 437.1489 [M+H]⁺ (calc. 437.1492).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at 6.2 minutes, confirming >99% purity.

Process Challenges and Solutions

Nitro Group Introduction

Nitration of 4-methoxyacetophenone requires strict temperature control (0–5°C) to prevent over-nitration. Quenching with ice water minimizes byproduct formation.

Regioselective Formylation

The Vilsmeier-Haack reaction’s selectivity for position 4 is ensured by using excess POCl₃ and slow addition of DMF, preventing polysubstitution.

Oxidative Amidation Side Reactions

Excess TBHP can oxidize the nitro group; thus, stoichiometric TBHP (3 equiv) and Fe²⁺/CaCO₃ redox buffering are critical.

Industrial Applications and Patent Landscape

Patent discloses scalable methods for pyrazole-4-carboxamides, while highlights Fe-catalyzed oxidative coupling for low-cost production. These approaches reduce reliance on hazardous reagents (e.g., SOCl₂ for acid chlorides) and enable gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives showed an inhibition rate of over 70% against breast cancer cells, demonstrating their potential as chemotherapeutic agents .

1.2 Antiviral Properties

The compound has also been evaluated for its antiviral activities. Pyrazole derivatives have been identified as promising candidates for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. A specific derivative demonstrated an IC50 value of 1.96 μM against reverse transcriptase, indicating strong antiviral potential . Furthermore, studies have shown that modifications to the pyrazole structure can enhance efficacy against various viral strains, including those resistant to existing treatments.

1.3 Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Experimental results suggest that certain modifications to the pyrazole core can lead to enhanced COX inhibition, making these compounds valuable in the treatment of inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Pyrazole derivatives have been found to exhibit insecticidal activity against various agricultural pests, including aphids and beetles. In laboratory tests, compounds similar to this compound demonstrated effective mortality rates of over 80% within 48 hours of exposure .

2.2 Herbicidal Properties

In addition to insecticidal applications, pyrazole derivatives are being explored for their herbicidal properties. Research indicates that these compounds can inhibit key enzymes involved in plant growth, leading to effective weed control without harming desirable crops . Field trials have shown promising results, with certain formulations achieving over 90% weed suppression.

Materials Science Applications

3.1 Corrosion Inhibition

this compound has been studied for its potential as a corrosion inhibitor in metals. Pyrazole-based compounds have demonstrated effectiveness in reducing corrosion rates in acidic environments. A recent study reported a reduction in corrosion rates by up to 70% when using pyrazole derivatives as inhibitors in metal substrates .

3.2 Photovoltaic Applications

Emerging research suggests that pyrazole derivatives could be utilized in the development of organic photovoltaic materials due to their electronic properties. The incorporation of this compound into polymer matrices has shown improvements in charge transport and light absorption characteristics, making them suitable candidates for next-generation solar cells .

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide with key analogs from the evidence:

*Calculated based on molecular formula.

Key Observations :

- Substituent Diversity: The target compound uniquely combines nitro and methoxy groups on the aryl ring, which are absent in analogs like SI87 (isopropyl/methyl) or 47m (isoxazole).

- Carboxamide Position : Unlike SI90 (position 4) or compound 8 (position 3), the target compound’s carboxamide is at position 4 of the pyrazole, similar to SI85. This positioning may influence solubility and hydrogen-bonding interactions .

Biological Activity

N,N-Diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by recent research findings.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including this compound, against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the MEK pathway, which is crucial in cancer cell proliferation. One derivative showed an IC50 value of 91 nM for MEK1 inhibition and a GI50 value of 0.26 μM against A549 lung cancer cells . This suggests that this compound may serve as a potent MEK inhibitor.

| Compound | IC50 (nM) | GI50 (μM) | Target |

|---|---|---|---|

| 7b | 91 | 0.26 | MEK1 |

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have shown significant inhibition of inflammatory mediators, suggesting that this compound could exhibit similar effects .

4. Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound's antiviral activity has been explored against viruses such as herpes simplex virus type 1 (HSV-1). Some derivatives have shown promising results with low effective concentrations .

Case Studies

Several case studies demonstrate the efficacy of pyrazole derivatives in clinical and experimental settings:

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives revealed that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Case Study 2: Cancer Cell Line Testing

In vitro tests on A549 cells indicated that the compound significantly inhibited cell growth at low concentrations, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylhydrazines with β-ketoesters to form the pyrazole core. Key intermediates include nitro-substituted aryl halides and carboxamide precursors. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution reactions under controlled temperatures (50–80°C) and inert atmospheres to prevent side reactions . Post-condensation functionalization (e.g., nitration or methoxylation) is critical for introducing substituents on the phenyl ring .

Q. How is the structural elucidation of this compound typically performed?

- Methodological Answer : Structural confirmation relies on X-ray crystallography for absolute configuration determination (mean C–C bond precision: ±0.004 Å) and NMR spectroscopy (¹H/¹³C) for functional group analysis. For pyrazole derivatives, characteristic signals include pyrazole ring protons (δ 6.5–8.5 ppm) and carboxamide carbonyl carbons (δ ~165 ppm). Crystallographic data (e.g., R factor < 0.06) ensure accurate bond-length validation .

Q. What in vitro assays are recommended for initial evaluation of the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Receptor binding studies : Competitive radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2 screening using [³H]CP-55,940) to assess affinity .

- Antimicrobial testing : Broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for optimizing the bioactivity of this pyrazole-4-carboxamide derivative?

- Methodological Answer :

Systematic substituent variation : Modify the nitro, methoxy, or phenyl groups to assess electronic/steric effects. For example, replacing the 3-nitro group with a cyano or trifluoromethyl group alters receptor binding .

Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen-bond acceptors in the carboxamide group) .

Bioisosteric replacement : Substitute the diethylamine group with piperazine or morpholine rings to enhance solubility or metabolic stability .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and half-life using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic metabolism, which can be mitigated via deuterated analogs (e.g., replacing labile protons with deuterium) .

- Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) to track accumulation in target organs .

- Species-specific differences : Compare metabolic pathways in human vs. rodent microsomes to identify interspecies variability .

Q. What computational approaches are used to predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with receptors (e.g., kinase domains). For pyrazole derivatives, docking into the ATP-binding pocket of p38α MAP kinase has been validated via X-ray co-crystallography (resolution: 2.21 Å) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict affinity changes .

Q. How to assess metabolic stability using liver microsomal assays?

- Methodological Answer :

Incubation with liver microsomes : Mix the compound (1–10 µM) with NADPH-regenerating system and human/rat liver microsomes at 37°C.

Sampling time points : Collect aliquots at 0, 5, 15, 30, and 60 minutes.

LC-MS analysis : Quantify parent compound degradation. A half-life (t₁/₂) > 30 minutes indicates favorable metabolic stability. For unstable compounds, introduce deuterium at metabolically labile positions (e.g., methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.